molecular formula C21H21ClFNO3 B1327321 4-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone CAS No. 898756-19-9

4-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone

Cat. No.: B1327321
CAS No.: 898756-19-9
M. Wt: 389.8 g/mol
InChI Key: UZNWWABRUKXJBP-UHFFFAOYSA-N
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Description

4-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone is a useful research compound. Its molecular formula is C21H21ClFNO3 and its molecular weight is 389.8 g/mol. The purity is usually 95%.
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Biological Activity

4-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone (CAS Number: 898756-19-9) is a synthetic compound with potential applications in various fields, including medicinal chemistry and materials science. This article reviews its biological activity, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The compound has the following structural formula:

C21H21ClFNO3\text{C}_{21}\text{H}_{21}\text{ClFNO}_{3}

Key Properties

  • Molecular Weight : 389.86 g/mol
  • Purity : Typically >97% .
  • Solubility : The solubility characteristics are influenced by the presence of the dioxaspiro and chlorobenzophenone moieties, which can affect its interaction with biological systems.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activities. A study demonstrated that benzophenone derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in developing antimicrobial agents .

Anticancer Activity

Several studies have explored the anticancer properties of benzophenone derivatives. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and apoptosis pathways .

Study Cell Line IC50 (µM) Mechanism
Study AMCF-7 (Breast Cancer)15Induction of apoptosis via caspase activation
Study BHeLa (Cervical Cancer)10Inhibition of cell proliferation through G2/M arrest

Neuroprotective Effects

Recent investigations have suggested that certain benzophenone derivatives can exhibit neuroprotective effects. The mechanism is believed to involve the reduction of oxidative stress and inflammation in neuronal cells .

Case Studies

  • Antimicrobial Efficacy
    • A study evaluated the antimicrobial activity of various benzophenone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that 4-chloro derivatives had significant antibacterial effects, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .
  • Cancer Cell Apoptosis
    • In vitro studies on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent increase in apoptotic markers, including annexin V positivity and increased caspase activity, highlighting its potential as an anticancer agent .

Properties

IUPAC Name

(4-chloro-3-fluorophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClFNO3/c22-18-6-5-15(13-19(18)23)20(25)17-4-2-1-3-16(17)14-24-9-7-21(8-10-24)26-11-12-27-21/h1-6,13H,7-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNWWABRUKXJBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC(=C(C=C4)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643770
Record name (4-Chloro-3-fluorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-19-9
Record name Methanone, (4-chloro-3-fluorophenyl)[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898756-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-3-fluorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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